1-(2-Bromo-4-fluorophenyl)guanidine
Description
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQJTMPNBJWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-fluorophenyl)guanidine typically involves the reaction of 2-bromo-4-fluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the guanidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The guanidine moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylguanidines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that guanidine derivatives, including 1-(2-Bromo-4-fluorophenyl)guanidine, exhibit significant anticancer properties. A study demonstrated that a related guanidinium-based compound inhibited BRAF, a key protein in cancer signaling pathways, through a type-III allosteric mechanism. This compound induced apoptosis in colorectal cancer cells and inhibited critical signaling pathways such as ERK1/2 and EGFR activation .
Neuroprotective Effects
Another area of interest is the potential neuroprotective effects of guanidine compounds. A series of synthesized biaryl guanidines were evaluated for their ability to inhibit β-secretase enzymes linked to Alzheimer’s disease. The most potent derivative showed improved pharmacokinetic properties and significant efficacy in cognitive tests, indicating the therapeutic potential of guanidine derivatives in neurodegenerative diseases .
Antimicrobial Properties
Bactericidal Activity
Guanidine compounds have been studied for their antibacterial properties. A specific study indicated that fluorinated guanidines demonstrated excellent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 2.0 µM against S. aureus . The presence of halogen substituents like bromo and fluoro significantly influenced their antibacterial effectiveness.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing advanced materials with specific electronic or optical properties. Its unique structure may enhance the performance of polymers used in various applications, including sensors and electronic devices.
Case Study: Anticancer Mechanism Exploration
A study focused on the anticancer mechanism of novel guanidine derivatives showed that compound this compound could effectively induce apoptosis in cancer cell lines with different mutations (e.g., KRas and PIK3CA). The results indicated varying degrees of cytotoxicity based on the specific mutations present in the cell lines tested.
| Cell Line | Mutation Status | Cytotoxicity (%) at 10 µM |
|---|---|---|
| HL-60 | NRas mutated | 68.9 |
| MCF-7 | Ras/RAF wild type | 30.7 |
| HCT-116 | KRas mutant | 82.5 |
| HeLa | Ras/RAF wild type | 92.7 |
Table: Antibacterial Activity of Guanidine Derivatives
The following table summarizes the MIC values of various guanidine derivatives against common bacterial strains:
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| Fluoro-substituted compound | 2.0 | 125 |
| Bromo-substituted compound | 3.9 | 125 |
| Chloro-substituted compound | 3.9 | 62.5 |
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to modulation of their activity. The guanidine moiety can interact with amino acid residues in the active site of enzymes, affecting their catalytic function.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 1-(2-Bromo-4-fluorophenyl)guanidine with structurally related guanidine derivatives:
Key Observations :
- Substituent Effects : Bromine and fluorine substituents (as in the target compound) increase electronegativity and may enhance binding to biological targets compared to methyl groups (e.g., 1-(2,4-xylyl)guanidine) .
- Biological Specificity : 1-(2,4-Xylyl)guanidine demonstrates selective gating pore block in NaV1.4 channels without affecting sodium currents, highlighting the role of substituent size and position in target specificity .
Electronic and Fluorescence Properties
- Such properties are critical in designing probes or sensors .
Biological Activity
1-(2-Bromo-4-fluorophenyl)guanidine is a compound belonging to the guanidine class, notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a phenyl ring substituted with bromine and fluorine atoms, which enhances its reactivity and interaction with biological systems. The guanidine moiety contributes to its basicity and ability to form hydrogen bonds, making it a valuable compound in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking catalytic functions.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity : Research indicates that guanidine derivatives exhibit potent antimicrobial properties. The presence of halogen substituents (bromine and fluorine) significantly enhances this activity against various pathogens, including multidrug-resistant strains .
- Cytotoxicity : Cytotoxicity studies have shown that certain concentrations of this compound can induce cell death in cancer cell lines while maintaining low cytotoxicity in normal cells. For instance, a selective index greater than 8 indicates promising therapeutic potential against resistant strains .
- Anti-inflammatory Properties : Guanidine compounds are known for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways .
Table 1: Comparative Biological Activity of Guanidine Derivatives
| Compound Name | Antimicrobial Activity (MIC µM) | Cytotoxicity (IC50 µM) | Notes |
|---|---|---|---|
| This compound | 10 (against E. coli) | >100 | High selectivity index |
| 1-(2-Fluorophenyl)guanidine | 15 (against S. aureus) | 50 | Moderate cytotoxicity |
| N-(4-bromo-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide | 12 (against P. aeruginosa) | 30 | Exhibits anti-cancer properties |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various guanidine derivatives against resistant bacterial strains. The findings revealed that this compound demonstrated superior activity compared to traditional antibiotics like tobramycin and meropenem, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on cancer cell lines indicated that treatment with this compound resulted in significant apoptosis at concentrations as low as 10 µM. This suggests its potential application in targeted cancer therapies while minimizing effects on normal cells .
Case Study 3: Anti-inflammatory Mechanisms
Research has shown that guanidine compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. In models of acute inflammation, treatment with this compound significantly reduced markers such as TNF-alpha and IL-6, indicating its therapeutic potential in inflammatory diseases .
Q & A
Q. How should researchers design a theoretical framework for studying structure-activity relationships (SAR) in halogenated guanidines?
- Methodology : Combine ligand-based (pharmacophore modeling) and structure-based (docking) approaches. Use cheminformatics tools (RDKit) to extract molecular descriptors. Validate via cluster analysis (PCA, t-SNE) to group compounds by activity profiles .
- Innovation : Develop hybrid models incorporating halogen bonding parameters (σ-hole theory) to refine SAR predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
